3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. . The methoxy group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the 2-oxopropanoic acid moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the introduction of functional groups and the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylacetic acid methyl ester
Uniqueness
3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and trifluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
3-[5-methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-18-7-2-3-8(11(12,13)14)6(4-7)5-9(15)10(16)17/h2-4H,5H2,1H3,(H,16,17) |
InChI Key |
ASIZBZNEFKKFQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.